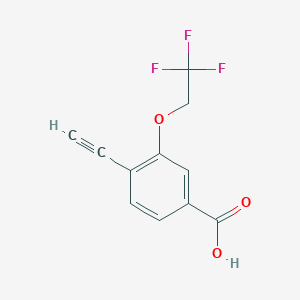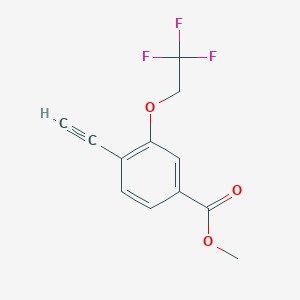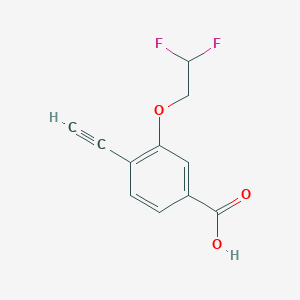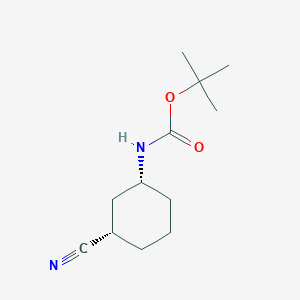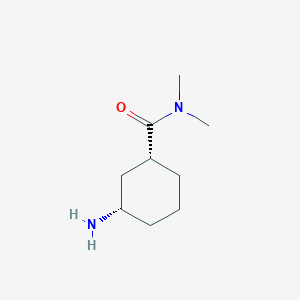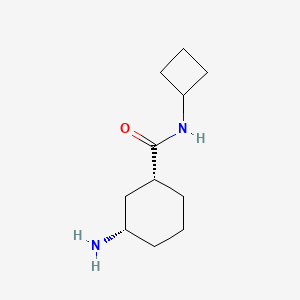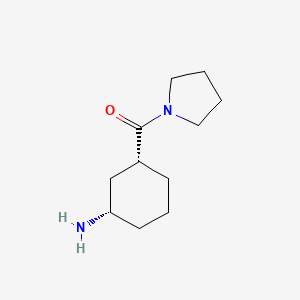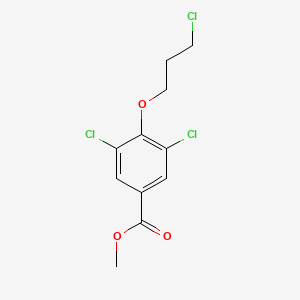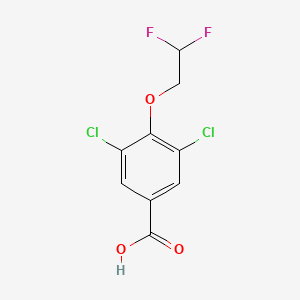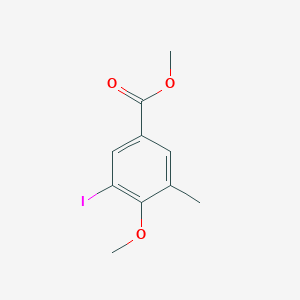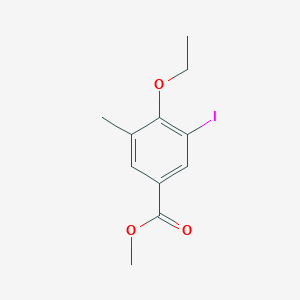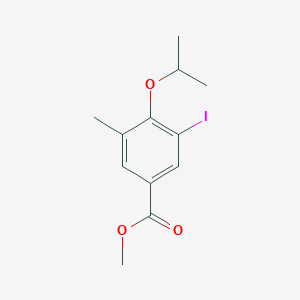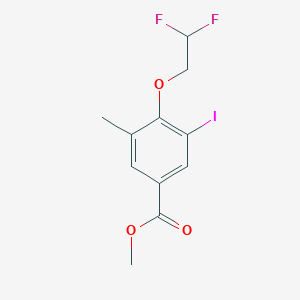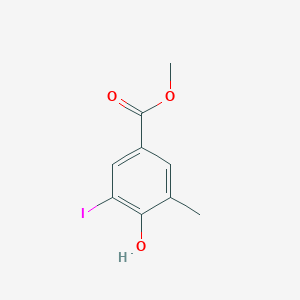
Methyl 4-hydroxy-3-iodo-5-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-hydroxy-3-iodo-5-methylbenzoate: is an organic compound with the molecular formula C9H9IO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a hydroxyl group, an iodine atom, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-hydroxy-3-iodo-5-methylbenzoate typically involves the iodination of methyl 4-hydroxy-5-methylbenzoate. One common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-hydroxy-3-iodo-5-methylbenzoate can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group, forming methyl 4-oxo-3-iodo-5-methylbenzoate.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of methyl 4-hydroxy-5-methylbenzoate.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with a nucleophile such as sodium azide can replace the iodine atom with an azide group.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite, hydrogen peroxide, acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, solvent such as ethanol or tetrahydrofuran.
Substitution: Sodium azide, potassium cyanide, solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Methyl 4-oxo-3-iodo-5-methylbenzoate.
Reduction: Methyl 4-hydroxy-5-methylbenzoate.
Substitution: Methyl 4-hydroxy-3-azido-5-methylbenzoate.
Scientific Research Applications
Chemistry: Methyl 4-hydroxy-3-iodo-5-methylbenzoate is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is used as a precursor for the synthesis of radiolabeled compounds. The iodine atom can be replaced with radioactive isotopes, making it useful for imaging and diagnostic applications.
Medicine: this compound has potential applications in medicinal chemistry. It can be used as a building block for the synthesis of drugs that target specific biological pathways, particularly those involving iodine-containing compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-3-iodo-5-methylbenzoate involves its interaction with specific molecular targets. The hydroxyl group and iodine atom on the benzene ring allow for the formation of hydrogen bonds and halogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Methyl 4-hydroxy-3-iodobenzoate: Similar structure but lacks the additional methyl group on the benzene ring.
Methyl 4-hydroxy-5-methylbenzoate: Similar structure but lacks the iodine atom.
Methyl 3-hydroxy-5-iodo-4-methylbenzoate: Similar structure but with different positions of the hydroxyl and iodine groups.
Uniqueness: Methyl 4-hydroxy-3-iodo-5-methylbenzoate is unique due to the presence of both a hydroxyl group and an iodine atom on the benzene ring, along with a methyl ester group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
methyl 4-hydroxy-3-iodo-5-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPKTXZCGDWDGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)I)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
